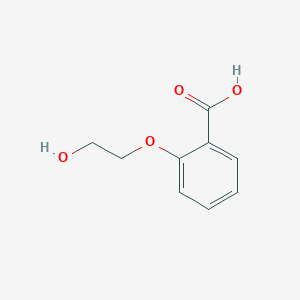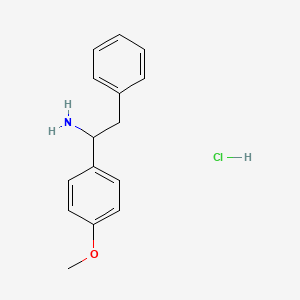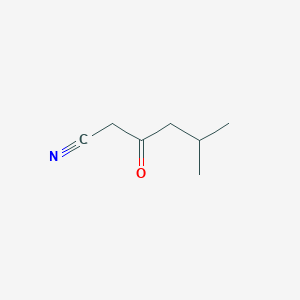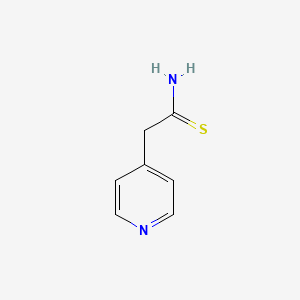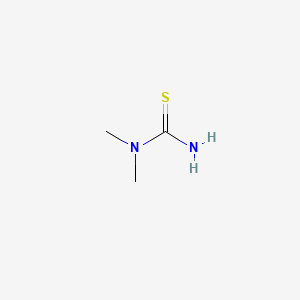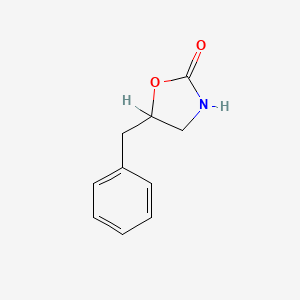![molecular formula C35H26N2O6 B1274272 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS No. 79922-55-7](/img/structure/B1274272.png)
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
Overview
Description
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane (also known as BMIPP) is a synthetic compound that is used in a variety of scientific research applications, including drug metabolism, cell signaling, and cancer research. BMIPP is a hydrophobic molecule that has a high affinity for membrane lipids, making it an ideal tool for studying the structure and function of cell membranes. BMIPP has been used in a variety of biochemical and physiological studies, and its potential applications are still being explored.
Scientific Research Applications
Synthesis and Thermal Studies : This compound was prepared by imidizing bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane. When blended with various nanoclays and thermally cured, it exhibited enhanced thermal stability and char formation. This suggests its potential application in materials requiring high thermal resistance (Vijayakumar et al., 2011).
Bioremediation Application : Research indicates that laccase from Fusarium incarnatum UC-14 could degrade Bisphenol A, a derivative of the compound, in a non-aqueous catalysis system. This points towards its role in environmental bioremediation, particularly for hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).
Characterization of a Novel Bismalemide Monomer : This compound was synthesized and characterized, showing a high purity and solubility in various organic solvents. Its properties suggest potential application in the synthesis of polymers and other materials requiring specific thermal and solubility characteristics (Wang Jing-gang, 2011).
Reinforcement/Matrix Interaction in Composites : The introduction of this compound in Kevlar-fiber/bismaleimide composites improved interfacial shear strength. This indicates its utility in enhancing the mechanical properties of composite materials (Lin et al., 2000).
Thermal Behavior and Cured Products : The thermal behavior of this compound and its mixtures with conventional monomers was studied, revealing that it has thermal stability comparable to other bismaleimides and can impart high flexural strength and elongation to polymers (Nagai et al., 1990).
Synthesis and Characterization of Poly(bisimide)s : The compound was used in synthesizing high-temperature resistant bisimides, which were characterized and showed thermal stability. This underscores its potential in high-temperature applications (Nanjan & Sivaraj, 1989).
Thermal Degradation Kinetics of Nanocomposites : The degradation kinetics of polybismaleimide-cloisite 15a nanocomposites containing this compound were studied, revealing insights into the thermal degradation behavior of such nanocomposites (Surender et al., 2013).
Polyimide Synthesis : Novel fluorinated diamine monomers were synthesized from this compound, leading to the development of polyimides with specific properties like good solubility, thermal resistance, and mechanical strength (Yang et al., 2005).
Safety and Hazards
The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .
Mechanism of Action
Target of Action
The primary target of 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is high molecular weight polymer materials . It acts as a cross-linking agent in these materials, contributing to their thermal stability and mechanical properties .
Mode of Action
The compound interacts with its targets through a process of cross-linking. This involves the formation of covalent bonds between polymer chains, which enhances the rigidity and stability of the material .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of high-performance epoxy resins, polyurethanes, and coatings .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is soluble in dimethylformamide .
Result of Action
The result of the action of this compound is the formation of cross-linked polymer materials with enhanced thermal stability and mechanical properties . This makes the materials suitable for use in various high-performance applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the cross-linking process . Additionally, the compound should be handled with care due to its potential hazards .
Biochemical Analysis
Biochemical Properties
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane plays a significant role in biochemical reactions, primarily as a cross-linking agent. It interacts with various enzymes, proteins, and other biomolecules through its maleimide groups, which can form covalent bonds with thiol groups in cysteine residues of proteins . This interaction is crucial for the stabilization of protein structures and the formation of protein complexes. Additionally, this compound can be used to study protein-protein interactions and enzyme activity by creating stable cross-linked products.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of proteins by this compound can alter the activity of signaling proteins, leading to changes in downstream signaling events . Moreover, this compound can affect gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The maleimide groups in the compound react with thiol groups in cysteine residues, forming stable thioether bonds . This covalent modification can inhibit or activate enzymes, depending on the specific enzyme and the site of modification. Additionally, the cross-linking of proteins by this compound can lead to changes in protein conformation and function, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its cross-linking efficiency and potential changes in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein stability and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and stabilize protein complexes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by stabilizing key enzymes involved in metabolic processes . Additionally, this compound can influence metabolite levels by altering the activity of enzymes that regulate the production and degradation of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms. This localization can affect the compound’s biological activity and its ability to cross-link proteins in different cellular environments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its cross-linking effects on proteins and other biomolecules. This localization is crucial for the compound’s activity and its ability to influence cellular processes.
Properties
IUPAC Name |
1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPKEBWNIUCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81193-27-3 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8074104 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79922-55-7 | |
| Record name | Bisphenol A diphenyl ether bismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
